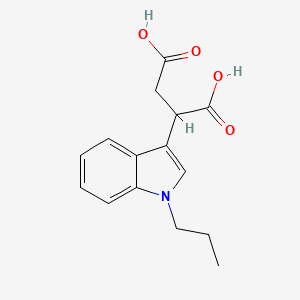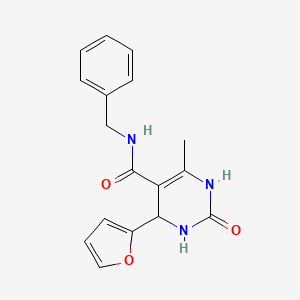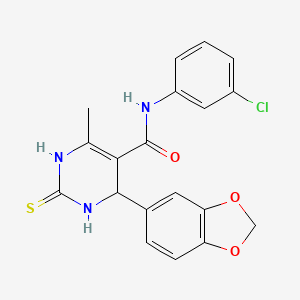![molecular formula C17H20BrClFNO3 B4143150 2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride](/img/structure/B4143150.png)
2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Overview
Description
2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, fluorine, and methoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps. One common approach is to start with the bromination of a suitable aromatic precursor, followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the final step involves the formation of the ethanolamine moiety and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluorobenzyl alcohol
- 4-bromo-2-(trifluoromethyl)benzenamine
- 2-bromo-4-fluorobenzoic acid
Uniqueness
What sets 2-[[3-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO3.ClH/c1-22-16-9-13(10-20-6-7-21)8-15(18)17(16)23-11-12-2-4-14(19)5-3-12;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGXYYGKBIRTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4143072.png)

![2-[2-[2-[(2-Methylphenyl)carbamoyl]-4-nitroanilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B4143091.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-N,N-diethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4143092.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-fluorophenyl)urea](/img/structure/B4143109.png)
![1-(5-Chloro-2-methylphenyl)-3-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4143116.png)


![N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4143139.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4143156.png)
![N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B4143158.png)
![2-{[3-bromo-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4143170.png)
![4-amino-N-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide hydrochloride](/img/structure/B4143174.png)
![N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4143182.png)
